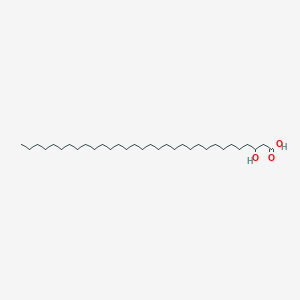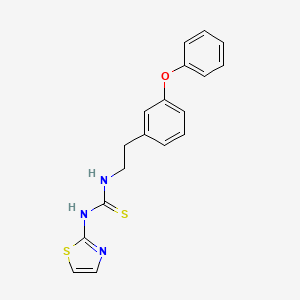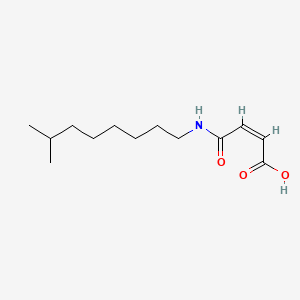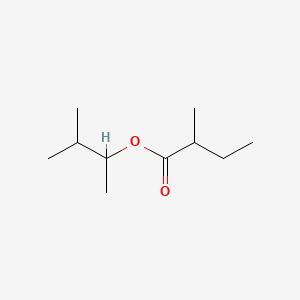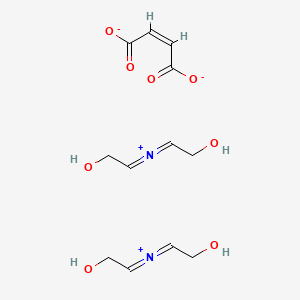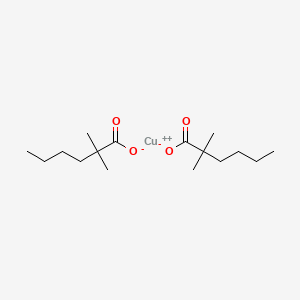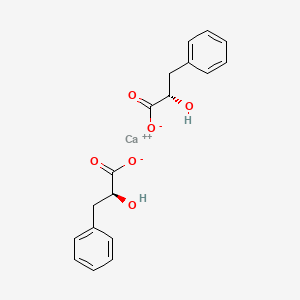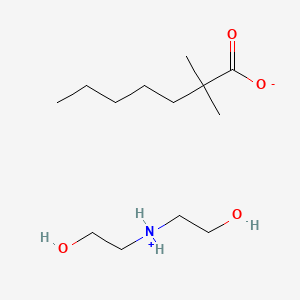
1-Tetracontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetracontene is a long-chain hydrocarbon with the molecular formula C₄₀H₈₀ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The presence of this double bond makes alkenes more reactive than their alkane counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetracontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones. This reaction typically uses reagents such as Wittig reagents or Tebbe’s reagent to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols. This reaction is usually catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the removal of water to form the alkene.
Industrial Production Methods
Industrial production of this compound often involves the cracking of long-chain hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The conditions for cracking typically involve high temperatures and pressures, often in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl₂) or bromine (Br₂) are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution, often at room temperature.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, typically under elevated pressure and temperature.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄), usually at room temperature.
Major Products Formed
Oxidation: The major products are often diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane, in this case, tetracontane.
Substitution: The major products are typically haloalkanes, such as 1-chlorotetracontane or 1-bromotetracontane.
Applications De Recherche Scientifique
1-Tetracontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: It is used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a feedstock for the synthesis of other long-chain hydrocarbons.
Mécanisme D'action
The mechanism of action of 1-Tetracontene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents to form intermediate epoxides, which further react to form diols or carboxylic acids.
Reduction: The double bond is hydrogenated in the presence of a catalyst to form the corresponding alkane.
Substitution: The double bond reacts with halogens to form vicinal dihalides, which can undergo further reactions to form haloalkanes.
Comparaison Avec Des Composés Similaires
1-Tetracontene can be compared with other long-chain alkenes and alkanes:
Tetracontane: This is the fully saturated alkane counterpart of this compound, with the molecular formula . Unlike this compound, tetracontane does not contain a double bond and is less reactive.
Tetratetracontane: Another long-chain hydrocarbon with the molecular formula . It is also an alkane and shares similar properties with tetracontane but has a longer carbon chain.
This compound is unique due to the presence of its double bond, which imparts different chemical reactivity and physical properties compared to its saturated counterparts.
Propriétés
Numéro CAS |
61868-18-6 |
|---|---|
Formule moléculaire |
C40H80 |
Poids moléculaire |
561.1 g/mol |
Nom IUPAC |
tetracont-1-ene |
InChI |
InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3 |
Clé InChI |
YQPZJBVEKZISEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




